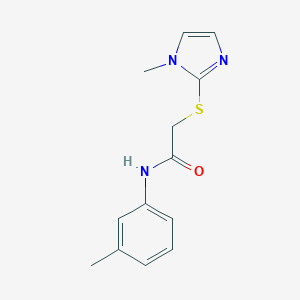
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TTA-1 and has been found to possess several unique properties that make it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of TTA-1 involves the inhibition of CK2 activity. CK2 is a protein kinase that phosphorylates several proteins involved in various cellular processes. Inhibition of CK2 activity by TTA-1 leads to the modulation of several cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
TTA-1 has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. TTA-1 has also been found to induce apoptosis in cancer cells. In addition, TTA-1 has been shown to modulate the activity of several signaling pathways involved in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TTA-1 has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit CK2 activity, which makes it a promising candidate for cancer research. However, TTA-1 has some limitations, including its solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research of TTA-1. One potential direction is the development of TTA-1 analogs that possess improved solubility and potency. Another potential direction is the study of TTA-1 in combination with other cancer therapies. Furthermore, the potential use of TTA-1 in other diseases, such as neurodegenerative diseases, is also an area of future research.
Métodos De Síntesis
The synthesis of TTA-1 involves the reaction of 4-methoxybenzaldehyde, 4-methylbenzoyl chloride, and 2-aminobenzophenone in the presence of a base and a catalyst. The reaction proceeds through a series of steps, leading to the formation of TTA-1. This synthesis method has been optimized to yield high purity and high-quality TTA-1.
Aplicaciones Científicas De Investigación
TTA-1 has been extensively studied for its potential applications in scientific research. It has been found to possess several unique properties that make it a promising candidate for various research studies. TTA-1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in several cellular processes, including cell growth, differentiation, and apoptosis. This inhibition of CK2 activity has been found to have several potential applications in cancer research.
Propiedades
Nombre del producto |
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Fórmula molecular |
C30H28N2O3 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H28N2O3/c1-19-11-13-21(14-12-19)29(34)28-26(20-15-17-23(35-2)18-16-20)27-24(9-6-10-25(27)33)32(30(28)31)22-7-4-3-5-8-22/h3-5,7-8,11-18,26H,6,9-10,31H2,1-2H3 |
Clave InChI |
JXAYBLWXLRIJNB-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5)N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![2-{[3-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B304273.png)

![2-[3-amino-4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B304275.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304276.png)